

3-Amino-1-phenyl-2-pyrazolin-5-one CAS 4149-06-8 properties

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Compound of Interest

Compound Name: 3-Amino-1-phenyl-2-pyrazolin-5-one

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An In-Depth Technical Guide to **3-Amino-1-phenyl-2-pyrazolin-5-one** (Edaravone)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potent Neuroprotective Agent

3-Amino-1-phenyl-2-pyrazolin-5-one (CAS: 4149-06-8), more widely known in the pharmaceutical realm as Edaravone, is a versatile pyrazolone derivative that has garnered significant attention for its potent antioxidant and neuroprotective properties.^{[1][2]} Initially developed in the late 1980s in Japan for the treatment of acute ischemic stroke, its therapeutic applications have since expanded, most notably to include the management of amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease.^{[3][4][5][6]}

Marketed under brand names like Radicava®, Edaravone is considered a first-in-class medication by the U.S. Food and Drug Administration (FDA).^[3] Its unique structure and mechanism as a powerful free radical scavenger place it at the forefront of research into therapies for oxidative stress-related pathologies.^{[7][8][9]} Beyond its well-documented clinical uses in neurology, the compound also serves as a valuable intermediate in the synthesis of dyes and pigments and as a reagent in analytical chemistry, highlighting its broader utility in various scientific fields.^{[10][11]}

This guide provides a comprehensive technical overview of Edaravone, delving into its physicochemical properties, mechanism of action, synthesis, and key applications, offering field-proven insights for professionals in research and drug development.

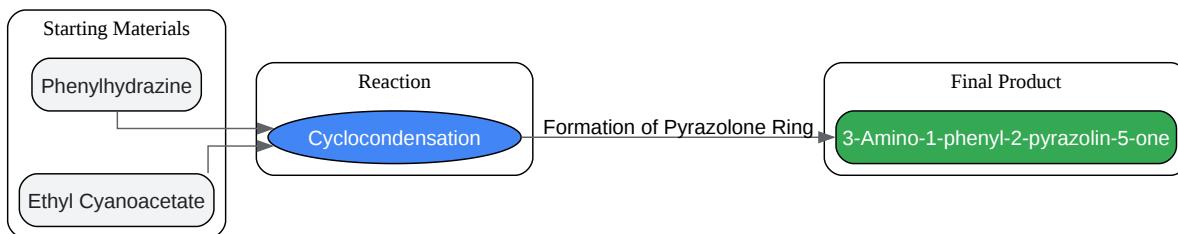
Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and formulation. Edaravone presents as a white to brownish crystalline powder.[\[10\]](#)[\[12\]](#) Its properties are summarized in the table below.

Property	Value	References
CAS Number	4149-06-8	[13] [14]
Molecular Formula	C ₉ H ₉ N ₃ O	[12] [14] [15]
Molecular Weight	175.19 g/mol	[12] [14] [15]
IUPAC Name	5-amino-2-phenyl-4H-pyrazol-3-one	[15]
Synonyms	Edaravone, 1-Phenyl-3-amino-5-pyrazolone, 5-Amino-2,4-dihydro-2-phenyl-3H-pyrazol-3-one	[14] [15] [16]
Melting Point	210-215 °C (decomposes)	[13] [17]
Appearance	White to brown to dark purple crystalline powder	[10] [11] [12]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	[18]
pKa	7.0	[19]
LogP	0.696 (Crippen Method)	[20]

Synthesis Workflow

The synthesis of pyrazolone derivatives is a well-established process in organic chemistry. One common pathway to synthesize **3-Amino-1-phenyl-2-pyrazolin-5-one** involves the condensation reaction of a hydrazine derivative with a β -keto ester or a similar precursor. A representative synthesis workflow is outlined below.



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Caption: Generalized synthesis workflow for **3-Amino-1-phenyl-2-pyrazolin-5-one**.

This process typically involves reacting phenylhydrazine with ethyl cyanoacetate in the presence of a base, leading to a cyclocondensation reaction that forms the core pyrazolone ring structure. The specific reaction conditions can be optimized to improve yield and purity.

Mechanism of Action: A Potent Radical Scavenger

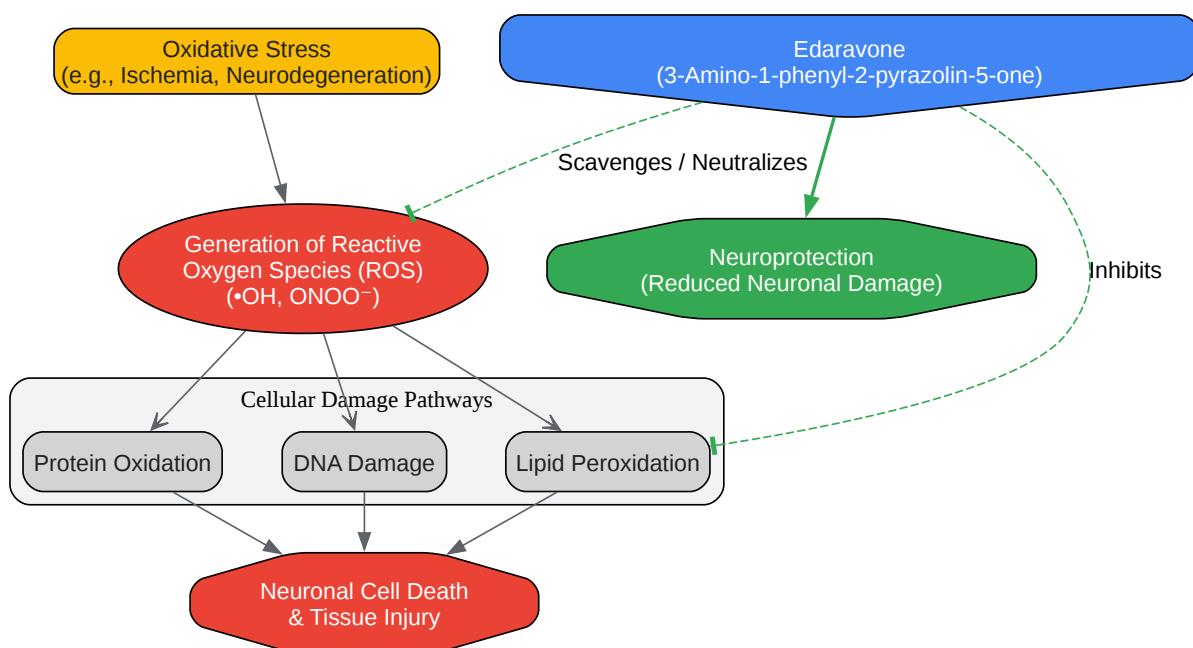
The therapeutic efficacy of Edaravone is primarily attributed to its potent antioxidant activity.^[1] While its exact mechanism in ALS is not fully understood, it is known to be a powerful free radical scavenger that mitigates the damaging effects of oxidative stress, a key pathological feature in many neurodegenerative diseases.^{[3][7]}

Edaravone's neuroprotective actions are multifaceted:

- Direct Radical Scavenging: It effectively neutralizes highly reactive oxygen species (ROS), including hydroxyl radicals ($\bullet\text{OH}$) and peroxynitrite (ONOO^-), which can cause widespread damage to cells.^{[2][6][8]}

- Inhibition of Lipid Peroxidation: By scavenging peroxy radicals, Edaravone breaks the chain reaction of lipid peroxidation, a process where free radicals attack lipids within cell membranes, leading to loss of membrane integrity and cell death.[7][21]
- Anti-inflammatory Properties: The compound has been shown to reduce inflammation by mitigating the activation of microglia (the brain's immune cells) and decreasing the production of pro-inflammatory cytokines.[7]

The anionic form of Edaravone, which is favored at physiological pH ($pK_a \approx 7.0$), is particularly effective at donating an electron to neutralize free radicals.[19][21] This process protects neurons and other cells from oxidative damage that contributes to the pathophysiology of conditions like ischemic stroke and ALS.[7][8]



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Caption: Edaravone's mechanism as a free radical scavenger to confer neuroprotection.

Applications in Drug Development and Research

Edaravone's proven ability to combat oxidative stress has established it as a critical therapeutic agent and a valuable tool in research.

- **Neurodegenerative Diseases:** Edaravone is approved for the treatment of ALS, where it has been shown to slow the decline in physical function.[5][22] Its initial approval in Japan and other countries was for mitigating brain damage following an acute ischemic stroke, where it helps to reduce secondary injury caused by reperfusion.[3][9][23]
- **Pharmaceutical Intermediate:** The pyrazolone core is a versatile scaffold in medicinal chemistry. Edaravone serves as a key starting material or intermediate in the synthesis of novel compounds with potential anti-inflammatory, analgesic, and other therapeutic properties.[10][11]
- **Analytical Chemistry:** The compound acts as a heterobifunctional chromogenic reagent. It can be used to derivatize other molecules, such as reducing glycans, to facilitate their detection and quantification via techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS).[24]
- **Biochemical Research:** It is employed in laboratory settings for studies involving enzyme inhibition and receptor binding, helping to elucidate biological pathways and identify potential new therapeutic targets.[10]

Experimental Protocol: DPPH Radical Scavenging Assay

To quantitatively assess the antioxidant capacity of Edaravone, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, reliable, and straightforward method. This protocol provides a step-by-step guide for its implementation.[25][26]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to diphenylpicrylhydrazine, a non-radical species, resulting in a color change from violet to yellow.

The degree of discoloration, measured spectrophotometrically, is proportional to the scavenging activity of the antioxidant.

Materials and Reagents:

- **3-Amino-1-phenyl-2-pyrazolin-5-one** (Edaravone)
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol (HPLC grade)
- Ascorbic acid (as a positive control)
- 96-well microplate
- Microplate spectrophotometer
- Standard laboratory glassware and pipettes

Procedure:

- Preparation of Stock Solutions:
 - Prepare a 1 mM stock solution of Edaravone in methanol.
 - Prepare a 1 mM stock solution of ascorbic acid in methanol.
 - Prepare a 0.1 mM (100 μ M) working solution of DPPH in methanol. Keep this solution protected from light.
- Assay Protocol:
 - Create a series of dilutions of the Edaravone and ascorbic acid stock solutions in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 μ M).
 - In a 96-well microplate, add 100 μ L of each concentration of the Edaravone and ascorbic acid solutions to separate wells. Perform in triplicate.
 - Prepare a control well by adding 100 μ L of methanol.

- To each well, add 100 μ L of the 100 μ M DPPH methanolic solution. The final volume in each well will be 200 μ L.
- Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
- Measurement:
 - After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
 - Prepare a blank for each sample concentration by mixing 100 μ L of the sample solution with 100 μ L of methanol (without DPPH) to account for any intrinsic color of the sample.
- Data Analysis:
 - Calculate the percentage of DPPH radical scavenging activity using the following formula:
$$\% \text{ Inhibition} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$$
 Where:
 - A_{control} is the absorbance of the control (methanol + DPPH).
 - A_{sample} is the absorbance of the test sample (Edaravone/Ascorbic Acid + DPPH), corrected for the blank.
 - Plot the % Inhibition against the concentration of Edaravone and the positive control.
 - Determine the IC_{50} value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) for Edaravone and ascorbic acid from the dose-response curve.

Analytical Methodologies

Accurate identification and quantification of **3-Amino-1-phenyl-2-pyrazolin-5-one** are crucial for quality control, pharmacokinetic studies, and research.

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most widely used technique for the analysis of Edaravone.[9] A typical method involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., water with phosphoric or formic acid).[16][27] Detection is commonly performed using a UV detector.

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially when analyzing biological matrices like plasma, LC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice.[9][24] This technique allows for precise quantification of Edaravone and its metabolites.
- Spectrophotometry: UV-Vis spectrophotometry can be used for basic quantification, though it is less specific than chromatographic methods.[9]
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation of the compound's identity, particularly after synthesis.

Conclusion

3-Amino-1-phenyl-2-pyrazolin-5-one, or Edaravone, stands as a testament to the successful development of a targeted antioxidant therapy. Its journey from a treatment for stroke to a key therapeutic for ALS underscores the critical role of mitigating oxidative stress in complex neurological disorders. For researchers and drug development professionals, Edaravone not only represents an effective neuroprotective agent but also serves as a versatile chemical scaffold and an important research tool. A deep understanding of its properties, mechanism, and analytical methods is essential for leveraging its full potential in developing the next generation of therapies for neurodegenerative and oxidative stress-related diseases.

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